

CAS number and IUPAC name for 3-(2-Methoxyphenoxy)piperidine

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Compound of Interest

Compound Name: 3-(2-Methoxyphenoxy)piperidine

Cat. No.: B1371956

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An In-Depth Technical Guide to **3-(2-Methoxyphenoxy)piperidine** for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with **3-(2-Methoxyphenoxy)piperidine**. It provides an in-depth exploration of its chemical identity, synthesis, and potential pharmacological applications, with a focus on its relevance in central nervous system (CNS) drug discovery.

Core Compound Identification and Properties

1.1 Chemical Identity

- IUPAC Name: **3-(2-Methoxyphenoxy)piperidine**
- CAS Number: 902837-27-8[1]
- Synonyms: Piperidine, 3-(2-methoxyphenoxy)-; 3-(2-methoxyphenyl)piperidine[1]

1.2 Physicochemical Properties

The fundamental physicochemical properties of **3-(2-Methoxyphenoxy)piperidine** are summarized below. These characteristics are crucial for its handling, formulation, and interpretation of biological data.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[1]
Molecular Weight	207.27 g/mol	[1]
InChI Key	QWVSMVKBNRCNFJ-UHFFFAOYSA-N	[1]
Purity (Typical)	≥97%	[1]

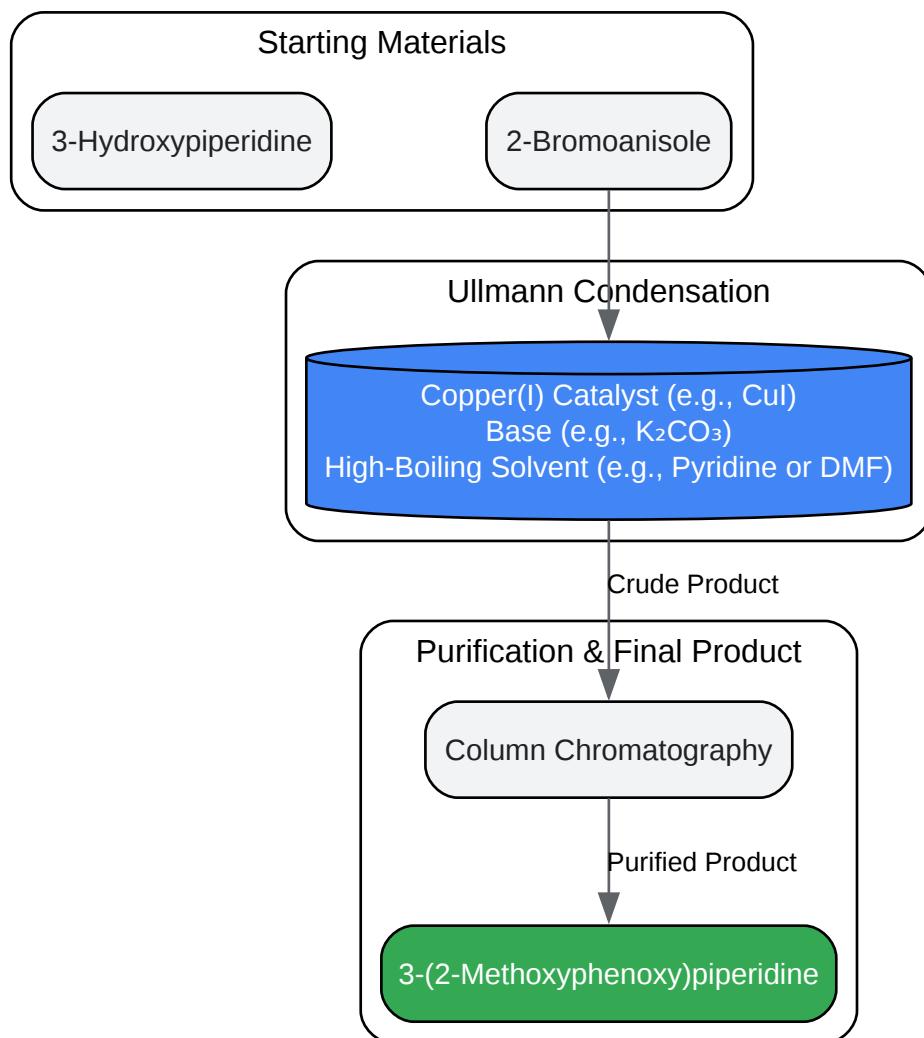
Rationale and Synthesis

The molecular architecture of **3-(2-Methoxyphenoxy)piperidine**, featuring a piperidine ring linked to a methoxy-substituted phenyl group via an ether linkage, is a privileged scaffold in medicinal chemistry. Piperidine derivatives are integral to a wide range of CNS-active drugs due to their ability to confer favorable pharmacokinetic properties and engage with various neurotransmitter receptors.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The methoxyphenoxy moiety is also a common feature in compounds targeting monoaminergic systems.

A logical and efficient synthetic approach to **3-(2-Methoxyphenoxy)piperidine** involves the formation of the aryl ether bond. The Ullmann condensation, a copper-catalyzed reaction between an alcohol and an aryl halide, is a classic and reliable method for this transformation.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Synthetic Workflow Diagram

Figure 1: Proposed Synthesis of 3-(2-Methoxyphenoxy)piperidine

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Caption: Proposed Synthesis of **3-(2-Methoxyphenoxy)piperidine**.

Detailed Synthesis Protocol: Ullmann Condensation

This protocol describes the synthesis of **3-(2-Methoxyphenoxy)piperidine** from 3-hydroxypiperidine and 2-bromoanisole.

Materials:

- N-Boc-3-hydroxypiperidine

- 2-Bromoanisole
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3), finely ground
- Anhydrous pyridine or N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- Boc Protection (if starting with 3-hydroxypiperidine): The piperidine nitrogen is often protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. This is a standard procedure readily found in organic chemistry literature.
- Ullmann Condensation:
 - To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxypiperidine (1.0 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).
 - Add anhydrous pyridine or DMF as the solvent.
 - Add 2-bromoanisole (1.2 equiv) to the mixture.

- Heat the reaction mixture to reflux (typically 115-150 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[7\]](#)
- Workup and Purification:
 - Cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.
 - Concentrate the filtrate under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
 - Purify the crude product by flash column chromatography on silica gel to yield **N-Boc-3-(2-methoxyphenoxy)piperidine**.
- Boc Deprotection:
 - Dissolve the purified **N-Boc-3-(2-methoxyphenoxy)piperidine** in dichloromethane (DCM).
 - Add trifluoroacetic acid (TFA) (3-5 equiv) dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by TLC).
 - Concentrate the mixture under reduced pressure.
 - Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid.
 - Dry the organic layer, concentrate, and purify if necessary to obtain the final product, **3-(2-Methoxyphenoxy)piperidine**.

Analytical Characterization

The identity and purity of the synthesized **3-(2-Methoxyphenoxy)piperidine** should be confirmed using standard analytical techniques.

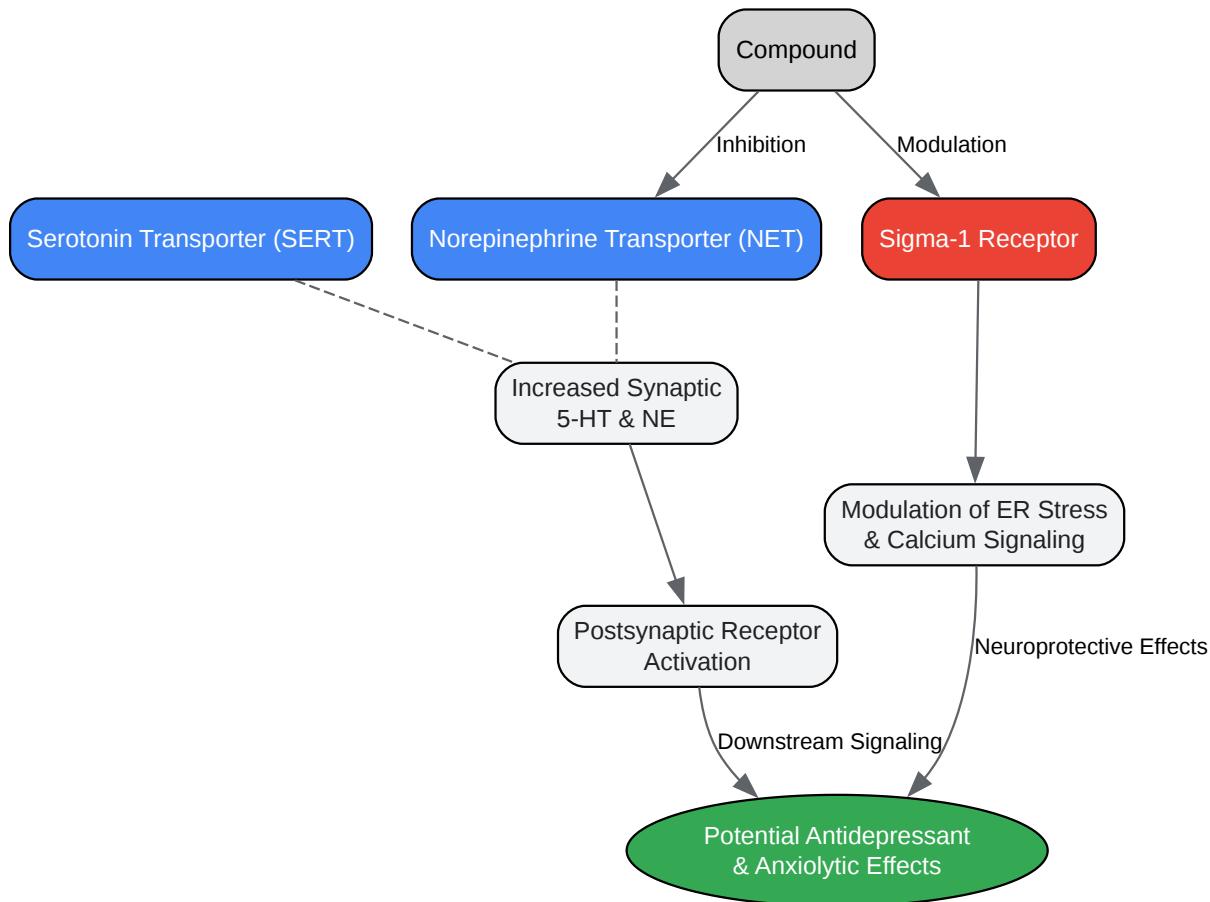
- ^1H and ^{13}C NMR Spectroscopy: To confirm the molecular structure. Expected ^1H NMR signals would include those for the methoxy group, aromatic protons, and protons of the piperidine ring.
- Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z value for the protonated molecule $[\text{M}+\text{H}]^+$ would be approximately 208.13.

Potential Pharmacological Profile and Mechanism of Action

The structural motifs of **3-(2-Methoxyphenoxy)piperidine** suggest potential interactions with key CNS targets. Many piperidine-based compounds exhibit activity as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, a primary mechanism for many antidepressant drugs. [10][11] Additionally, the phenoxy-piperidine scaffold is found in ligands for sigma receptors, particularly the sigma-1 receptor, which is implicated in neuroplasticity and mood regulation.[12][13][14]

Hypothesized Signaling Pathway

Figure 2: Hypothesized Mechanism of Action

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Caption: Hypothesized Mechanism of Action for **3-(2-Methoxyphenoxy)piperidine**.

Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of **3-(2-Methoxyphenoxy)piperidine**, a series of *in vitro* and *in vivo* assays are recommended.

In Vitro Assays

4.1.1 Serotonin and Norepinephrine Reuptake Inhibition Assay

This protocol measures the ability of the test compound to inhibit the reuptake of radiolabeled serotonin and norepinephrine into synaptosomes or cells expressing the respective transporters.[15][16]

- Materials:

- [³H]Serotonin and [³H]Norepinephrine
- Rat brain synaptosomes or a cell line expressing human SERT and NET (e.g., SK-N-BE(2)C cells for NET)[15]
- Krebs-Ringer-HEPES (KRH) buffer
- Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET)
- Scintillation vials and fluid
- Microplate harvester and scintillation counter

- Procedure:

- Prepare serial dilutions of **3-(2-Methoxyphenoxy)piperidine** and reference compounds in KRH buffer.
- In a 96-well plate, add the cell suspension or synaptosomes.
- Add the test compound dilutions and incubate for a short period (e.g., 15 minutes) at 37°C.
- Initiate the reuptake by adding [³H]Serotonin or [³H]Norepinephrine at a concentration close to its K_m value.
- Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
- Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.

- Calculate the IC_{50} value (the concentration of the compound that inhibits 50% of specific uptake).

4.1.2 Sigma-1 Receptor Binding Assay

This competitive binding assay determines the affinity of the test compound for the sigma-1 receptor.[12][17]

- Materials:

- --INVALID-LINK---Pentazocine (a selective sigma-1 receptor radioligand)[17]
- Membrane preparations from cells or tissues rich in sigma-1 receptors (e.g., guinea pig brain)
- Binding buffer (e.g., Tris-HCl)
- Haloperidol (for determining non-specific binding)

- Procedure:

- Prepare serial dilutions of **3-(2-Methoxyphenoxy)piperidine**.
- In assay tubes, combine the membrane preparation, --INVALID-LINK---Pentazocine, and either buffer, the test compound, or a high concentration of haloperidol.
- Incubate at room temperature for a specified time (e.g., 120 minutes).[18]
- Terminate the binding by rapid filtration.
- Wash the filters with ice-cold buffer.
- Measure the radioactivity on the filters.
- Calculate the K_i value (inhibitory constant) from the IC_{50} value using the Cheng-Prusoff equation.

In Vivo Assays for Antidepressant-Like Activity

These behavioral models are widely used as predictive screens for antidepressant efficacy.[\[19\]](#) [\[20\]](#)[\[21\]](#)[\[22\]](#)

4.2.1 Forced Swim Test (FST)

- Apparatus: A transparent cylinder filled with water (23-25 °C).
- Procedure:
 - Administer **3-(2-Methoxyphenoxy)piperidine**, vehicle, or a positive control (e.g., Imipramine) to mice via an appropriate route (e.g., intraperitoneal injection).
 - After a set pretreatment time (e.g., 30-60 minutes), place each mouse individually into the swim cylinder for a 6-minute session.
 - Record the session and score the duration of immobility during the last 4 minutes of the test.
 - A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

4.2.2 Tail Suspension Test (TST)

- Apparatus: A suspension bar or box from which mice can hang by their tails.
- Procedure:
 - Administer the test compound, vehicle, or positive control as in the FST.
 - After the pretreatment period, suspend each mouse by its tail using adhesive tape.
 - Record the 6-minute session and measure the total time spent immobile.
 - A decrease in immobility time is indicative of potential antidepressant activity.[\[20\]](#)

Conclusion

3-(2-Methoxyphenoxy)piperidine is a compound of significant interest for CNS research, embodying a structural framework common to many pharmacologically active agents. Its synthesis is achievable through established organic chemistry reactions, and its potential to modulate monoaminergic and sigma receptor systems makes it a compelling candidate for investigation in the context of depression, anxiety, and other neurological disorders. The protocols and information provided in this guide offer a robust framework for the synthesis, characterization, and comprehensive biological evaluation of this promising research molecule.

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